molecular formula C14H20Cl2N4 B13487217 1-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine dihydrochloride

1-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine dihydrochloride

Cat. No.: B13487217
M. Wt: 315.2 g/mol
InChI Key: HXXONBIZNXKZEX-UHFFFAOYSA-N
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Description

1-[1-(4-Methylphenyl)-1H-imidazol-2-yl]piperazine dihydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound includes a piperazine ring substituted with a 4-methylphenyl group and an imidazole moiety, making it a unique and versatile molecule in medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-[1-(4-Methylphenyl)-1H-imidazol-2-yl]piperazine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Biological Activity

1-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 4-methylphenyl group and an imidazole moiety. Its molecular formula is C11H16Cl2N4, and it exists as a dihydrochloride salt, which enhances its solubility in aqueous environments.

Antimicrobial Properties

Research indicates that derivatives of piperazine compounds exhibit significant antibacterial and antifungal activities. For instance, studies have shown that similar imidazole-based compounds can inhibit the growth of various pathogens, suggesting that this compound may possess comparable effects .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypePathogen TargetedReference
4-Methylphenyl-piperazineAntibacterialStaphylococcus aureus
Imidazole derivativeAntifungalCandida albicans
1H-Imidazole derivativesAntimicrobialE. coli

Neuroprotective Effects

Recent studies suggest that imidazole and piperazine derivatives can enhance neuroprotection and promote neurite outgrowth in neuronal cells. Specifically, compounds activating TRPC channels have been identified as neurotrophic agents, indicating that this compound may share similar neuroprotective properties .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The imidazole ring may interact with enzymes involved in microbial metabolism, leading to inhibition of growth.
  • Ion Channel Modulation : As evidenced by related studies, the compound may modulate TRPC channels, impacting calcium signaling pathways crucial for neuronal health.

Study on Antimicrobial Efficacy

A study conducted on various piperazine derivatives demonstrated their effectiveness against resistant strains of bacteria. The results indicated that modifications to the piperazine structure could enhance antimicrobial potency while reducing cytotoxicity to human cells.

Neuroprotection in Animal Models

In vivo experiments using rodent models have shown that administration of piperazine derivatives leads to improved cognitive function and reduced neuronal death following induced oxidative stress. This suggests potential therapeutic applications for neurodegenerative diseases.

Properties

Molecular Formula

C14H20Cl2N4

Molecular Weight

315.2 g/mol

IUPAC Name

1-[1-(4-methylphenyl)imidazol-2-yl]piperazine;dihydrochloride

InChI

InChI=1S/C14H18N4.2ClH/c1-12-2-4-13(5-3-12)18-11-8-16-14(18)17-9-6-15-7-10-17;;/h2-5,8,11,15H,6-7,9-10H2,1H3;2*1H

InChI Key

HXXONBIZNXKZEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C2N3CCNCC3.Cl.Cl

Origin of Product

United States

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